(S)-6-Bromo-N-(1-phenylethyl)pyridin-2-amine
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Overview
Description
(S)-6-Bromo-N-(1-phenylethyl)pyridin-2-amine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of a bromine atom and a phenylethyl group in the structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Bromo-N-(1-phenylethyl)pyridin-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of the phenylethylamine group. One common method is the bromination of 2-aminopyridine using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile. The resulting 6-bromo-2-aminopyridine is then reacted with (S)-1-phenylethylamine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Bromo-N-(1-phenylethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
(S)-6-Bromo-N-(1-phenylethyl)pyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-6-Bromo-N-(1-phenylethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the phenylethyl group can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-aminopyridine: A precursor in the synthesis of (S)-6-Bromo-N-(1-phenylethyl)pyridin-2-amine.
N-(1-Phenylethyl)pyridin-2-amine: A similar compound lacking the bromine atom.
3-Bromoimidazo[1,2-a]pyridine: Another brominated pyridine derivative with different structural features.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the (S)-1-phenylethylamine group. This combination of functional groups imparts specific chemical reactivity and biological activity to the compound, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10(11-6-3-2-4-7-11)15-13-9-5-8-12(14)16-13/h2-10H,1H3,(H,15,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTFBQXOYCRXOP-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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